molecular formula C10H16ClNO B13195259 2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one

2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one

Cat. No.: B13195259
M. Wt: 201.69 g/mol
InChI Key: DHTNSLYLCPVERU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one involves several steps. One common method includes the reaction of octahydrocyclopenta[b]pyrrole with a chlorinated propanone under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-2-chloropropan-1-one

InChI

InChI=1S/C10H16ClNO/c1-7(11)10(13)12-6-5-8-3-2-4-9(8)12/h7-9H,2-6H2,1H3

InChI Key

DHTNSLYLCPVERU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2C1CCC2)Cl

Origin of Product

United States

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